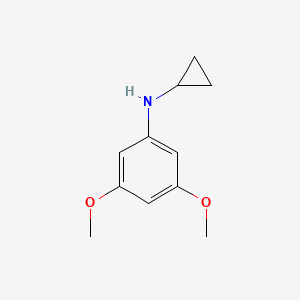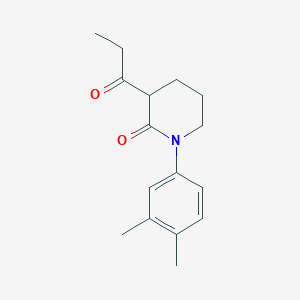![molecular formula C9H18N2 B13250294 N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13250294.png)
N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This compound is characterized by a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a methyl group. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
The synthesis of N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine involves several steps. One common method includes the reaction of 4-methylpyrrolidine with cyclopropanecarboxaldehyde under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine can be compared with other similar compounds such as:
N-([(3S,4S)-4-Fluoropyrrolidin-3-YL]methyl)cyclopropanamine: This compound has a fluorine atom instead of a methyl group, which can lead to different chemical and biological properties.
N-([(3S,4S)-4-Chloropyrrolidin-3-YL]methyl)cyclopropanamine: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1-7-4-10-5-8(7)6-11-9-2-3-9/h7-11H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
WMXHCDXOKJTPPA-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1CNC2CC2 |
Canonical SMILES |
CC1CNCC1CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


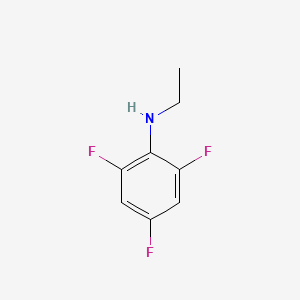
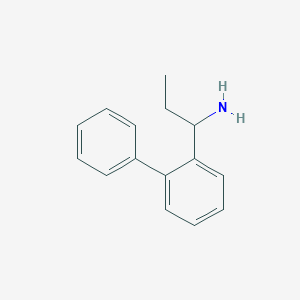
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
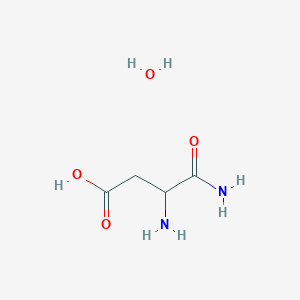
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
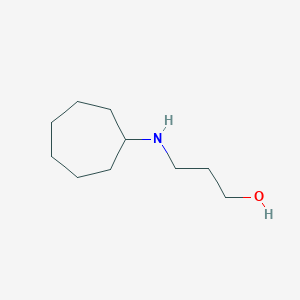
![(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)
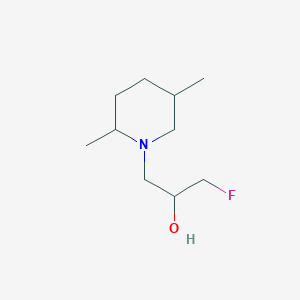

![4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13250251.png)
